molecular formula C12H21NO5 B12501229 1-(tert-Butyl) 2-methyl 4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate

1-(tert-Butyl) 2-methyl 4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate

Cat. No.: B12501229
M. Wt: 259.30 g/mol
InChI Key: CTBPJCTYTFHHRY-UHFFFAOYSA-N
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Description

1-(tert-Butyl) 2-methyl 4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate is a sophisticated chiral synthon of significant value in medicinal chemistry and organic synthesis. Its core structure, a 4-hydroxy-2-methylpyrrolidine, serves as a privileged scaffold for constructing biologically active molecules (source) . The presence of orthogonal protecting groups—the acid-labile tert-butyloxycarbonyl (Boc) and the base-labile methyl ester—provides exceptional flexibility for selective deprotection and subsequent functionalization, enabling the directed synthesis of complex target compounds (source) . This compound is particularly instrumental in the development of protease inhibitors, as the pyrrolidine core often acts as a mimic for transition states or key pharmacophores (source) . The stereochemistry of the hydroxy and methyl groups is critical for imparting diastereoselectivity in downstream reactions and for achieving high binding affinity to biological targets like kinases or other enzymes (source) . Researchers leverage this building block to access novel chemical space in drug discovery programs, particularly for creating potential therapeutics in areas such as oncology and infectious diseases. Its utility extends to the synthesis of advanced intermediates for natural product analogs and other pharmacologically relevant heterocycles (source) .

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-7-8(14)6-12(13,4)9(15)17-5/h8,14H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTBPJCTYTFHHRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1C(=O)OC(C)(C)C)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(tert-Butyl) 2-methyl 4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate typically involves the following steps:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

Position 4 Modifications

1-(tert-Butyl) 2-Methyl 4-(Trifluoromethoxy)pyrrolidine-1,2-dicarboxylate

  • Substituent : Trifluoromethoxy (-OCF₃) at position 4.
  • Properties : Enhanced lipophilicity and electron-withdrawing effects improve metabolic stability. Used in SARS-CoV-2 protease inhibitor research .
  • Synthesis : Silver triflate-mediated fluorination yields 54% purity .

1-(tert-Butyl) 2-Ethyl 4-(3-Fluoropropyl)-5-oxopyrrolidine-1,2-dicarboxylate

  • Substituent : 3-Fluoropropyl and 5-oxo groups.
  • Properties : Orange oil with 23–24% yield; fluorinated side chains enhance bioavailability .
Position 2 Modifications

1-(tert-Butyl) 2-Methyl 2-Benzylpyrrolidine-1,2-dicarboxylate

  • Substituent : Benzyl group at position 2.
  • Properties : Clear oil with Boc-rotamers observed in NMR; steric hindrance reduces reactivity .

1-(tert-Butyl) 2-Methyl cis-4-(Hydroxymethyl)pyrrolidine-1,2-dicarboxylate

  • Substituent : Hydroxymethyl at position 4.
  • Properties : 95% purity; used in peptide synthesis intermediates .

Stereochemical Variations

Compound Name Stereochemistry Physical State Key Distinction Reference
Target Compound (2S,4R) Crystalline solid Optimal H-bonding for docking
(2R,4R)-4-Hydroxy Diastereomer (2R,4R) Not reported Lower solubility in polar solvents
(2R,4S)-4-Hydroxy Diastereomer (2R,4S) Oil Reduced crystallinity

The (2S,4R) configuration in the target compound enables stronger hydrogen bonding in molecular docking studies compared to (2R,4R) and (2R,4S) isomers .

Functional Group Reactivity

  • Hydroxyl Group : The 4-OH in the target compound allows for etherification (e.g., tosylation, triflation) , whereas 5-oxo derivatives (e.g., ) undergo nucleophilic addition.
  • Methyl Substituent : The 2-methyl group introduces steric hindrance, slowing epimerization compared to unmethylated analogs .

Biological Activity

1-(tert-Butyl) 2-methyl 4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate (CAS: 144527-32-2) is a compound with significant potential in medicinal chemistry due to its structural features and biological activity. This article explores its biological properties, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C12H21NO5, with a molecular weight of 259.3 g/mol. Its structure includes a pyrrolidine ring that contributes to its biological activity. The IUPAC name is 1-(tert-butyl) 2-methyl (2R,4R)-4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate, indicating its stereochemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research suggests that it may exhibit:

  • Antioxidant Activity : The presence of hydroxyl groups in the structure allows for scavenging of free radicals, thus potentially reducing oxidative stress.
  • Neuroprotective Effects : Studies indicate that pyrrolidine derivatives can protect neuronal cells from apoptosis and promote neurogenesis.
  • Anti-inflammatory Properties : The compound may inhibit pro-inflammatory cytokines, contributing to its therapeutic effects in inflammatory diseases.

In Vitro Studies

Recent studies have demonstrated the compound's efficacy in various in vitro models:

Study FocusFindingsReference
Antioxidant ActivityReduced oxidative stress markers in cell cultures
NeuroprotectionIncreased viability of neuronal cells under stress
Anti-inflammatoryDecreased levels of TNF-alpha and IL-6

Case Study 1: Neuroprotective Effects

A study conducted on neuronal cell lines showed that treatment with 1-(tert-butyl) 2-methyl 4-hydroxy-2-methylpyrrolidine-1,2-dicarboxylate resulted in a significant increase in cell viability under oxidative stress conditions. The mechanism was linked to the upregulation of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor).

Case Study 2: Anti-inflammatory Activity

In an experimental model of inflammation, the compound was administered to mice subjected to lipopolysaccharide (LPS) treatment. Results indicated a marked reduction in inflammatory markers and histological evidence of decreased tissue damage, suggesting its potential as an anti-inflammatory agent.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various derivatives have been synthesized to enhance its biological activity and selectivity towards specific targets.

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